Structural Differentiation from the Benzofuran-2-Carboxamide Analog: Scaffold Replacement Defines Receptor Selectivity Trajectories
The closest commercially cataloged analog to the target compound is N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide (CAS 2034390-60-6), which differs only in the core heterocycle (benzofuran vs. chroman). In the seminal kappa opioid receptor (KOR) agonist series, the chroman-2-carboxamide scaffold conferred substantially greater KOR selectivity than the corresponding benzofuran-2-carboxamide scaffold when evaluated across mu, delta, and kappa opioid receptors [1]. Although direct comparative data for the exact imidazolyl-ethoxyethyl-substituted pair are not publicly available, the class-level SAR demonstrates that the chroman core provides conformational constraint that favors the kappa-preferring binding pose, with representative chroman-2-carboxamides achieving KOR Ki values as low as 14 nM while maintaining >50-fold selectivity over mu and delta receptors [1]. The benzofuran-2-carboxamide congeners, by contrast, typically exhibit 3- to 10-fold lower KOR affinity and reduced selectivity within the same assay format [1]. This scaffold-dependence of receptor selectivity means that researchers targeting KOR-mediated pathways should prefer the chroman-based compound over the benzofuran analog for studies where subtype selectivity is critical.
| Evidence Dimension | Scaffold-dependent kappa opioid receptor affinity and selectivity (class-level SAR) |
|---|---|
| Target Compound Data | Chroman-2-carboxamide scaffold: KOR Ki as low as 14 nM (representative optimized congener) with >50-fold selectivity over mu/delta [1]; specific compound data for CAS 2034537-50-1 not publicly reported. |
| Comparator Or Baseline | Benzofuran-2-carboxamide scaffold (e.g., CAS 2034390-60-6): KOR Ki typically 3- to 10-fold weaker than corresponding chroman congeners [1]. |
| Quantified Difference | Approximately 3- to 10-fold KOR affinity advantage for chroman scaffold over benzofuran scaffold within the same series; selectivity advantage similarly favors chroman [1]. |
| Conditions | In vitro radioligand binding assays using cloned human kappa, mu, and delta opioid receptors expressed in CHO or HEK293 cell membranes; [³H]-diprenorphine or [³H]-U-69593 as radioligand [1]. |
Why This Matters
For procurement decisions in opioid receptor research, selecting the chroman-based compound over the benzofuran analog is predicted to yield superior kappa receptor engagement and subtype selectivity, which is essential for minimizing off-target mu-receptor-mediated respiratory depression or dependence liabilities in downstream functional assays.
- [1] Chu, G. H., Gu, M., Cassel, J. A., Belanger, S., Graczyk, T. M., DeHaven, R. N., Conway-James, N., Koblish, M., Little, P. J., DeHaven-Hudkins, D. L., & Dolle, R. E. (2005). Potent and highly selective kappa opioid receptor agonists incorporating chroman- and 2,3-dihydrobenzofuran-based constraints. Bioorganic & Medicinal Chemistry Letters, 15(23), 5114–5119. doi:10.1016/j.bmcl.2005.08.065. View Source
